molecular formula C18H16ClNO3S B12581834 2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid CAS No. 646514-56-9

2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid

Cat. No.: B12581834
CAS No.: 646514-56-9
M. Wt: 361.8 g/mol
InChI Key: DNEDPPSLQNDMAL-UHFFFAOYSA-N
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Description

“2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid” is an indole-based acetic acid derivative characterized by a sulfinyl (-S=O) group at the 3-position of the indole core. The indole ring is substituted with methyl groups at positions 2 and 5, while the sulfinyl group is linked to a 4-chlorophenyl moiety. The sulfinyl group distinguishes it from sulfonyl (-SO₂) analogs, which are more oxidized and may exhibit different stability and reactivity profiles.

Properties

CAS No.

646514-56-9

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid

InChI

InChI=1S/C18H16ClNO3S/c1-11-3-8-16-15(9-11)18(12(2)20(16)10-17(21)22)24(23)14-6-4-13(19)5-7-14/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

DNEDPPSLQNDMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2S(=O)C3=CC=C(C=C3)Cl)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfinyl chloride with 2,5-dimethylindole in the presence of a base to form the sulfinyl-indole intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that derivatives of indole compounds can exhibit significant anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Anticancer Activity

Research indicates that compounds with indole structures can act as effective anticancer agents. For instance, studies have demonstrated that certain indole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.

Synthetic Chemistry

The sulfinyl group in the compound allows for diverse synthetic applications. It can serve as a precursor in the synthesis of other biologically active molecules. The compound's reactivity can be exploited in various organic transformations, such as nucleophilic substitutions and coupling reactions, enabling the construction of complex molecular architectures.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal explored the anti-inflammatory effects of related indole compounds. The researchers found that these compounds inhibited the expression of cyclooxygenase enzymes (COX-1 and COX-2) in vitro, leading to reduced production of prostaglandins associated with inflammation. The findings suggest that 2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid could be a promising candidate for further development as an anti-inflammatory drug.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of indole derivatives, demonstrating that these compounds could effectively induce apoptosis in various cancer cell lines. The study highlighted the role of these compounds in disrupting mitochondrial function and activating caspase pathways, which are crucial for programmed cell death. This research supports the potential use of 2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The indole moiety can also interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Sulfonyl Analog (3-[(3-Chlorophenyl)sulfonyl]-2,5-dimethylindol-1-yl acetic acid; CAS 646514-95-6)

  • Key Differences :
    • Sulfonyl (-SO₂) vs. sulfinyl (-S=O) group.
    • Chlorine substitution at the 3-position of the phenyl ring vs. 4-position in the target compound.
  • The 3-chlorophenyl substituent may affect steric interactions in receptor binding compared to the 4-chloro isomer .

Cetirizine Derivatives (e.g., Levocetirizine Dihydrochloride)

  • Structure : Piperazine core with ethoxy-acetic acid and (4-chlorophenyl)phenylmethyl groups.
  • Comparison :
    • Cetirizine lacks the indole scaffold but shares acetic acid and chlorophenyl motifs.
    • The ethoxy linker in cetirizine may enhance flexibility and bioavailability compared to the rigid indole-sulfinyl structure.
  • Pharmacology : Cetirizine derivatives are antihistamines, suggesting that the target compound’s chlorophenyl group could similarly modulate histamine receptors, though structural differences may limit direct activity overlap .

Indole-Based Acetic Acid Derivatives

2-(2,5-Dimethylindol-1-yl)acetic Acid (C₁₂H₁₃NO₂)

  • Key Differences :
    • Lacks both the sulfinyl group and chlorophenyl substituent.
  • Implications :
    • Simpler structure reduces molecular weight (203.09 g/mol vs. ~375 g/mol for the target compound).
    • Absence of sulfinyl and chlorophenyl groups likely diminishes receptor-binding specificity or metabolic complexity .

Benzilic Acid Derivatives (e.g., 2-Hydroxy-2,2-diphenylacetic Acid)

  • Structure : Diphenyl-substituted hydroxyacetic acid.
  • Comparison :
    • Shares the acetic acid moiety but replaces the indole-sulfinyl system with a diphenyl-hydroxy group.
    • The hydroxy group increases acidity (pKa ~3) compared to sulfinyl-containing compounds.
  • Applications : Benzilic acid derivatives are intermediates in organic synthesis; structural divergence limits direct pharmacological comparability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents PSA (Ų)
Target Compound C₁₉H₁₇ClNO₃S ~375 4-Chlorophenyl, sulfinyl, indole ~76*
Sulfonyl Analog (CAS 646514-95-6) C₁₉H₁₇ClNO₄S ~391 3-Chlorophenyl, sulfonyl, indole 76.37
2-(2,5-Dimethylindol-1-yl)acetic Acid C₁₂H₁₃NO₂ 203.09 None (simplified indole-acetic acid) ~49
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine, ethoxy, chlorophenyl ~78

*Estimated based on sulfonyl analog data .

Research Findings and Implications

  • Sulfinyl vs. Sulfonyl : Sulfinyl groups may confer intermediate oxidation states, influencing redox reactivity and metabolic pathways compared to sulfonyl analogs .
  • Chlorophenyl Position : The 4-chloro substitution in the target compound could enhance binding affinity to aromatic receptor pockets compared to 3-chloro isomers, as seen in cetirizine derivatives .
  • Indole Core : The indole scaffold may improve membrane permeability compared to piperazine-based structures, though this requires experimental validation.

Biological Activity

2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid, with the CAS number 646514-29-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C18H16ClNO4S
  • Molecular Weight: 377.8 g/mol
  • IUPAC Name: 2-[3-(4-chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid
  • LogP: 4.9097 (indicating moderate lipophilicity) .

The biological activity of 2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumor progression and metastasis.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of sulfonamides similar to this compound exhibit significant inhibitory effects on CA IX and XII. These isoforms are often overexpressed in cancer cells, making them attractive targets for cancer therapy. For instance, compounds structurally related to 2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid have shown IC50 values ranging from 51.6 to 99.6 nM against CA IX .

Antitumor Activity

Case studies have indicated that the compound can reduce the viability of cancer cell lines such as HT-29 and MDA-MB-231 under hypoxic conditions. The compound's effect on reversing the acidification of the tumor microenvironment highlights its potential as a therapeutic agent in oncology .

Antibacterial Activity

The antibacterial properties of compounds related to this structure have also been explored. While specific data on this compound is limited, related sulfonamide derivatives have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . This suggests a broader pharmacological profile that may include antibacterial applications.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectObservations
Carbonic Anhydrase InhibitionCA IX and XIIIC50 values: 51.6 - 99.6 nM
Antitumor ActivityHT-29, MDA-MB-231 cell linesReduced viability under hypoxia
Antibacterial ActivitySalmonella typhi, Bacillus subtilisModerate to strong activity observed

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